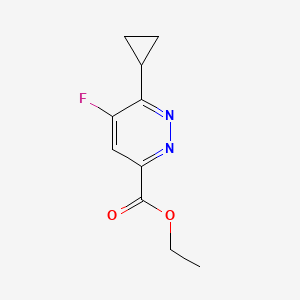
Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate is a chemical compound with the CAS Number: 1800231-80-4 . It has a molecular weight of 210.21 and its IUPAC name is this compound . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FN2O2/c1-2-15-10 (14)8-5-7 (11)9 (13-12-8)6-3-4-6/h5-6H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
This compound is a liquid with a molecular weight of 210.21 . It is stored at a temperature of 4 degrees Celsius . Fluorine, a component of the compound, has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Antibacterial Applications
Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate, as part of the broader class of compounds known for their antibacterial properties, contributes significantly to the development of new antibacterial agents. Research has shown various synthesis methods and structure-activity relationships, particularly in the creation of compounds with potential antibacterial applications.
Synthesis Techniques and Antibacterial Agents Development : A notable approach involves the synthesis and evaluation of 1,4-dihydro-4-oxopyridinecarboxylic acids, including this compound derivatives, for their antibacterial activity. For example, Matsumoto et al. (1984) explored 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, highlighting the synthesis processes that introduce fluoro and cyclopropyl groups, which are key for antibacterial efficacy. This research underscores the compound's role in generating new antibacterial agents with broad and potent in vitro activity Matsumoto et al., 1984.
Structure-Activity Relationships (SAR) : Further investigations into the structure-activity relationships of such compounds have provided insights into optimizing antibacterial activity. Studies like those conducted by Bouzard et al. (1992) on fluoronaphthyridines, including derivatives similar to this compound, revealed how specific substitutions at various positions influence antibacterial potency and spectrum Bouzard et al., 1992.
Advanced Synthesis Methods : The preparation of related compounds, such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate by Kiely (1991), through specific synthesis routes, underscores the chemical versatility and potential for creating diverse analogs with enhanced antibacterial properties Kiely, 1991.
Eigenschaften
IUPAC Name |
ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c1-2-15-10(14)8-5-7(11)9(13-12-8)6-3-4-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISZYSHGTWPWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C(=C1)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2829850.png)
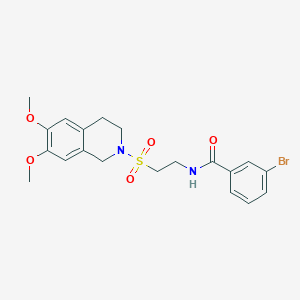
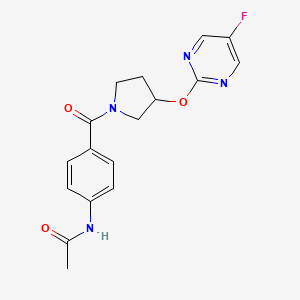
![[(3-Bromopropoxy)methyl]cyclopropane](/img/structure/B2829856.png)
![3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829857.png)
![(Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829859.png)
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2829862.png)
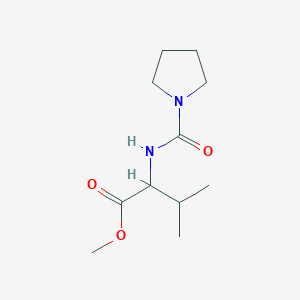
![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid](/img/structure/B2829866.png)
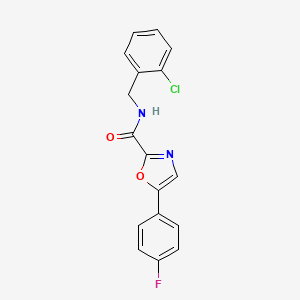
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2829868.png)
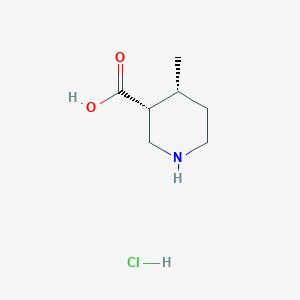
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2829871.png)
